![molecular formula C23H28N2O4 B2783773 Ethyl 4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate CAS No. 438488-36-9](/img/structure/B2783773.png)
Ethyl 4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with the molecular formula C23H28N2O4 . It has an average mass of 396.479 Da and a monoisotopic mass of 396.204895 Da .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes an ethylpiperazine group attached to a methylnaphtho[1,2-b]furan ring via a methyl bridge. This structure also contains a carboxylate group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, similar compounds have been evaluated for their neuroprotective and anti-neuroinflammatory properties .Aplicaciones Científicas De Investigación
Synthesis Methodologies
Scientific research has explored various synthesis methodologies for compounds related to Ethyl 4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate. These methodologies aim at obtaining novel compounds with potential applications in different fields. For instance, Ravindra et al. (2008) described a process where Ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate was converted through a series of reactions involving carbon disulfide, methylation, and condensation with hydrazine hydrate, leading to compounds screened for antimicrobial activity (Ravindra, Vagdevi, & Vaidya, 2008).
Antimicrobial Activities
The antimicrobial activity of synthesized compounds is a significant area of research. The study by Ravindra et al. (2008) mentioned above also highlights the screening of synthesized compounds for antimicrobial properties, indicating the potential of these compounds in developing new antimicrobial agents. Such studies are essential for discovering new drugs and treatment methods against various bacterial and fungal infections.
Chemical Properties and Reactions
Research on the chemical properties and reactions of derivatives similar to this compound contributes to understanding their potential applications. Pevzner (2003) investigated the reactions of Halomethyl derivatives of Alkyl 5-Isobutylfuran-3-carboxylates with Trimethyl Phosphite and Sodium Diethyl Phosphite, revealing insights into their chemical behavior and potential utility in organic synthesis (Pevzner, 2003).
Mecanismo De Acción
Propiedades
IUPAC Name |
ethyl 4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-4-24-10-12-25(13-11-24)14-18-20-19(23(27)28-5-2)15(3)29-22(20)17-9-7-6-8-16(17)21(18)26/h6-9,26H,4-5,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCFEUQBFHHPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C3=CC=CC=C3C4=C2C(=C(O4)C)C(=O)OCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-ethyl 5-(3-(thiophen-2-yl)acrylamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2783691.png)
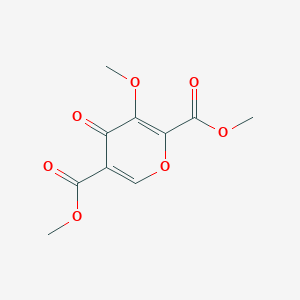


![(2E)-3-[2-Chloro-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid](/img/structure/B2783696.png)
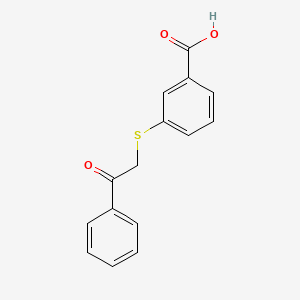
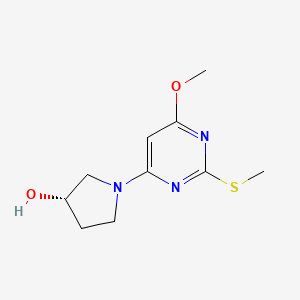
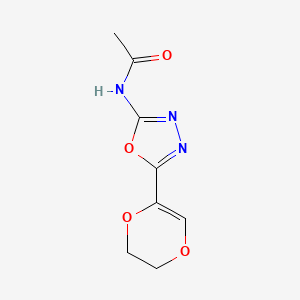
![methyl 2-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2783707.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2783709.png)
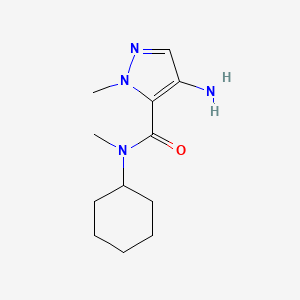
![2-Chloro-1-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-1-ethanone](/img/structure/B2783711.png)
![2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2783713.png)